molecular formula C8H12N2OS B2798059 6-tert-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 66698-66-6

6-tert-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No. B2798059
CAS RN: 66698-66-6
M. Wt: 184.26
InChI Key: CRAATBUZPWCJAK-UHFFFAOYSA-N
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Description

6-tert-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as 6-t-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, is a heterocyclic compound with a thioxo group and a tert-butyl group. It is a yellow-orange crystalline solid with a molecular weight of 218.29 g/mol. It has been studied extensively due to its potential applications in various areas of scientific research.

Scientific Research Applications

Synthesis and Biological Activity

  • Pharmacological Profile Modification : Derivatives of 6-thiosubstituted dihydropyrimidinones have been synthesized to assess their pharmacological profiles, including local anesthetic, antiarrhythmic, antiinflammatory, and analgesic activities. Modifications involve the incorporation of alkyl substituents with polar/hydrophilic functionalities and the incorporation of sulfur atoms into a thiophene moiety to evaluate their influence on biological activity (Ranise et al., 1997).

  • Antiproliferative Effects : Novel synthesis methods for dihydropyrimidin-2(1H)-ones and -thiones have been developed, leading to compounds assessed for their antiproliferative effects on human promyelocytic leukemia cell lines. This underscores the potential of these compounds in medicinal chemistry applications (Nishimura et al., 2022).

  • Heterocyclization Reactions : A simple and efficient method for the derivatization of the pyrimidine nucleus has been developed, using 6-amino-2-thioxo-dihydropyrimidin-4(1H)-one as a versatile building block for synthesizing novel fused pyrimidines via nucleophilic and/or electrophilic reactions (El‐mahdy & Farouk, 2020).

Material Science and Chemistry

  • Corrosion Inhibition : Thiopyrimidine derivatives have been investigated as corrosion inhibitors for mild steel in hydrochloric acid. These studies are significant for the development of new, more efficient, and environmentally friendly corrosion inhibitors (Singh, Singh, & Quraishi, 2016).

  • Crystal Characterization and Properties : The synthesis and characterization of n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-dihydropyrimidine-5-carboxylate crystals have been reported, highlighting their potential pharmaceutical applications and providing insight into their thermal, spectroscopic, and dielectric properties (Vyas et al., 2013).

properties

IUPAC Name

6-tert-butyl-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-8(2,3)5-4-6(11)10-7(12)9-5/h4H,1-3H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAATBUZPWCJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)NC(=S)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873585
Record name 6-tert-Butyl-2-mercaptopyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66698-66-6
Record name 6-tert-Butyl-2-mercaptopyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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